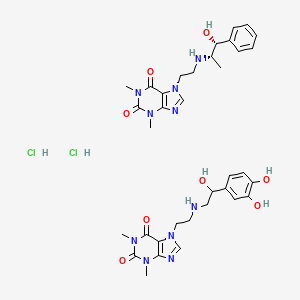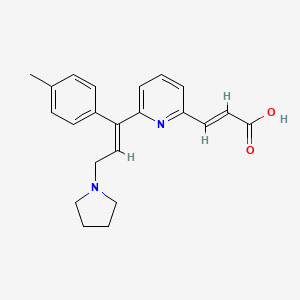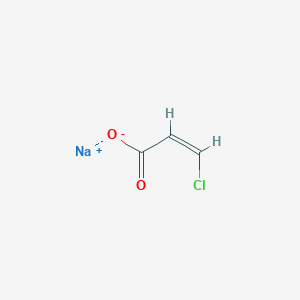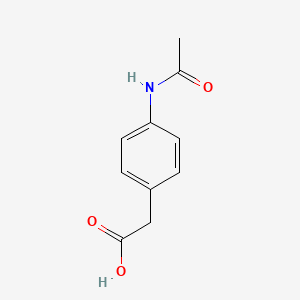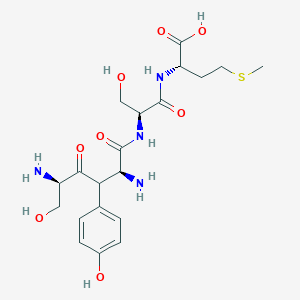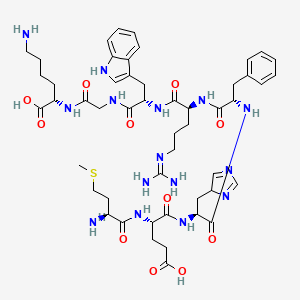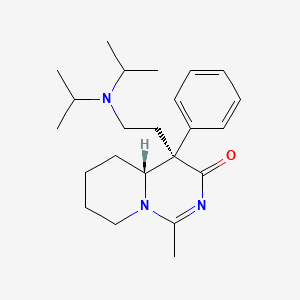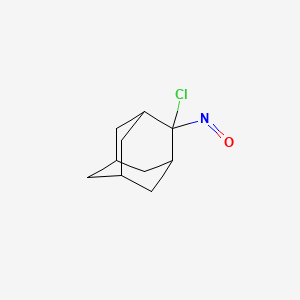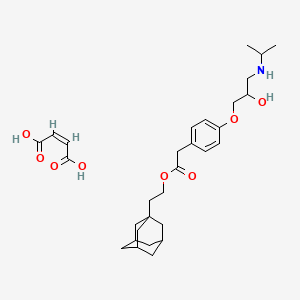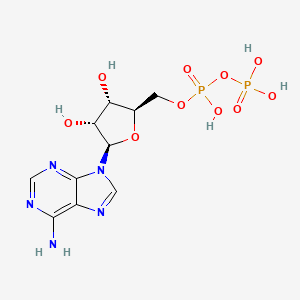
麦角克菌碱
描述
麦角克拉维碱是一种麦角生物碱,属于麦角生物碱类。它是真菌(特别是麦角菌科的真菌)产生的天然化合物。 麦角克拉维碱的化学式为C16H18N2 ,分子量为238.33 g/mol 。 它的结构特征是具有在 6 位和 8 位带有甲基的四环麦角碱环系 。 历史上,麦角克拉维碱被用于合成麦角类药物 。
科学研究应用
麦角克拉维碱在科学研究中具有广泛的应用:
作用机制
麦角克拉维碱主要通过与多巴胺受体相互作用发挥其作用。 它作为 D1 多巴胺受体激动剂,影响着各种神经通路 。 此外,麦角克拉维碱可以与 α 受体相互作用,从而影响其药理学特性 。 其细胞毒性作用所涉及的确切分子靶点和途径仍在研究中 。
生化分析
Biochemical Properties
Agroclavine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions of agroclavine is with neurotransmitter receptors, particularly D1 dopamine and α1-adrenoceptors. These interactions result in the modulation of neurotransmitter release and signal transduction pathways . Additionally, agroclavine has been shown to enhance natural killer cell activity, increase interleukin-2 and interferon-gamma production, and prolong the survival time of tumor-bearing mice . These effects are mediated through its interaction with immune cells and cytokines.
Cellular Effects
Agroclavine exerts significant effects on various types of cells and cellular processes. In immune cells, agroclavine enhances the activity of natural killer cells, leading to increased cytotoxicity against tumor cells . It also stimulates the production of interleukin-2 and interferon-gamma, which are crucial for immune response modulation . In cancer cells, agroclavine has been shown to inhibit tumor growth by inducing cytotoxicity and apoptosis . Furthermore, agroclavine influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its diverse pharmacological effects .
Molecular Mechanism
The molecular mechanism of agroclavine involves its binding interactions with neurotransmitter receptors and other biomolecules. Agroclavine acts as a partial agonist at D1 dopamine and α1-adrenoceptor sites, leading to the activation of downstream signaling pathways . This activation results in the modulation of neurotransmitter release and signal transduction. Additionally, agroclavine has been shown to inhibit the activity of certain enzymes involved in tumor growth, thereby exerting its antineoplastic effects . The binding of agroclavine to these receptors and enzymes triggers conformational changes that modulate their activity and downstream signaling events .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of agroclavine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Agroclavine has been shown to enhance natural killer cell activity and cytokine production in vitro . Its effects can vary depending on the experimental conditions and duration of exposure. In vivo studies have demonstrated that agroclavine increases natural killer cell activity under non-stress conditions but diminishes it under stress conditions . Additionally, agroclavine’s stability and degradation over time can influence its pharmacological effects, necessitating careful consideration of experimental parameters .
Dosage Effects in Animal Models
The effects of agroclavine vary with different dosages in animal models. In rats, agroclavine has been shown to enhance natural killer cell activity at lower doses (0.05 mg/kg) but diminish it at higher doses (0.5 mg/kg) under stress conditions . High doses of agroclavine have also been associated with increased levels of biochemical markers such as creatine kinase MB and alanine aminotransferase, indicating potential toxicity to cardiac and liver functions . In hamsters, higher doses of agroclavine (6 mg/kg and 10 mg/kg) severely retarded avoidance learning, whereas lower doses (2 mg/kg) showed no significant effect .
Metabolic Pathways
Agroclavine is involved in several metabolic pathways, including its transformation into lysergic acid amide by the fungus Claviceps purpurea . This transformation involves the role of the δ8 double bond in agroclavine, which is crucial for its conversion to lysergic acid amide . Additionally, agroclavine interacts with various enzymes and cofactors involved in its biosynthesis and metabolism, contributing to its pharmacological effects .
Transport and Distribution
Agroclavine is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Agroclavine’s localization and accumulation within specific tissues can influence its pharmacological effects and toxicity. Long-term exposure to agroclavine and other ergoline alkaloids can lead to conditions such as ergotism, characterized by convulsive and gangrenous symptoms .
Subcellular Localization
The subcellular localization of agroclavine plays a significant role in its activity and function. Studies have shown that altering the intracellular localization of agroclavine pathway proteins can enhance its biosynthesis and accumulation . For instance, relocating the enzyme DmaW from the peroxisome to the endoplasmic reticulum improved protein expression and accelerated agroclavine accumulation . This compartmentalization strategy highlights the importance of subcellular localization in optimizing agroclavine production and its pharmacological effects.
准备方法
合成路线和反应条件: 麦角克拉维碱可以通过其他麦角生物碱的生物转化合成。 一种常见的方法是将香豆麦角碱羟基化生成麦角克拉维碱 。 该过程可以使用植物细胞悬浮培养物来进行,这些培养物提供了一种可控的浸没培养环境,具有显著的生化潜力 。
工业生产方法: 在工业环境中,麦角克拉维碱通常通过特定真菌菌株的发酵生产。例如,突变麦角菌种 c106 菌株可以在含有蔗糖、柠檬酸和酵母提取物的复杂培养基中培养,以生产麦角克拉维碱 。 麦角克拉维碱的含量在培养的第 15-16 天达到最高浓度 。
化学反应分析
反应类型: 麦角克拉维碱会发生各种化学反应,包括氧化、还原和取代。 一个值得注意的反应是麦角克拉维碱被细胞色素 P450 单加氧酶催化氧化生成麦角麦角碱 。 该氧化过程涉及将 C8 连接的甲基转化为羟基 。
常用试剂和条件:
氧化: 细胞色素 P450 单加氧酶通常用于麦角克拉维碱的氧化.
还原: 硼氢化钠等标准还原剂可用于还原麦角克拉维碱衍生物。
取代: 各种亲核试剂可用于取代麦角碱环上的官能团。
主要产物:
麦角麦角碱: 通过麦角克拉维碱的氧化形成.
羟基化衍生物: 通过生物转化过程产生.
相似化合物的比较
麦角克拉维碱属于麦角生物碱家族,该家族包括节节麦角碱和焦麦角碱等化合物 。 与麦角胺等其他麦角生物碱相比,麦角克拉维碱缺乏广泛的肽链修饰 。 这种结构差异导致了其独特的药理学特性,例如与更有效力的麦角生物碱相比,其多巴胺能活性较弱 。
类似化合物:
- 节节麦角碱
- 焦麦角碱
- 麦角麦角碱
- 麦角胺
属性
IUPAC Name |
7,9-dimethyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-10-6-13-12-4-3-5-14-16(12)11(8-17-14)7-15(13)18(2)9-10/h3-6,8,13,15,17H,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOOMMHNYOJWCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10970144 | |
| Record name | 6,8-Dimethyl-8,9-didehydroergoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10970144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
548-42-5 | |
| Record name | Agroclavine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93132 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,8-Dimethyl-8,9-didehydroergoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10970144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8,9-didehydro-6,8-dimethylergoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.135 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


